2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid
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Overview
Description
2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a difluoroacetic acid moiety attached to the imidazo[1,2-a]pyridine ring, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed under mild conditions using common reducing agents.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound.
Scientific Research Applications
2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit enzymes like mTOR, which plays a crucial role in cell growth and proliferation . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.
Comparison with Similar Compounds
2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
The uniqueness of this compound lies in its difluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2,2-difluoro-2-imidazo[1,2-a]pyridin-5-ylacetic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11,8(14)15)6-2-1-3-7-12-4-5-13(6)7/h1-5H,(H,14,15) |
InChI Key |
MTBQOKGLRGBSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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